molecular formula C11H10ClN3OS B2639534 3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine CAS No. 2094887-00-8

3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine

Cat. No.: B2639534
CAS No.: 2094887-00-8
M. Wt: 267.73
InChI Key: KDOWMQJCFDWNJB-UHFFFAOYSA-N
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Description

3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 3-position and a thiazole ring at the 6-position The thiazole ring is further substituted with an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

    Introduction of the Chloro Group: Chlorination of the pyridazine ring at the 3-position can be achieved using reagents such as phosphorus oxychloride (POCl3).

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling of the Thiazole and Pyridazine Rings: The thiazole ring is then coupled to the pyridazine ring through a nucleophilic substitution reaction.

    Introduction of the Oxolane Group: The oxolane group can be introduced through an alkylation reaction using an appropriate oxolane derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyridazine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 3-position of the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the pyridazine ring.

    Substitution: Substituted derivatives at the 3-position of the pyridazine ring.

Scientific Research Applications

3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving thiazole and pyridazine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(1H-pyrazol-1-yl)pyridazine: Similar structure but with a pyrazole ring instead of a thiazole ring.

    3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Similar structure but with a dimethyl-substituted pyrazole ring.

Uniqueness

3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine is unique due to the presence of both the thiazole and oxolane groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)-2-(oxolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-10-4-3-7(14-15-10)8-6-17-11(13-8)9-2-1-5-16-9/h3-4,6,9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWMQJCFDWNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CS2)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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